Morellinol
Description
Morellinol is a bioactive benzophenone derivative isolated from Garcinia morella (Indian gamboge), a plant known for its medicinal resin and seeds . Structurally, it belongs to the caged Garcinia xanthones, characterized by a 4-oxatricyclo[4.3.1.0³,⁷]dec-8-en-2-one scaffold . This compound is biosynthetically derived from morellin through oxidation at the C29 position, resulting in a hydroxylated caged structure . This compound has gained attention for its potent inhibition of α-glucosidase, a key enzyme in carbohydrate digestion, with a binding energy of −7.3 kcal/mol, surpassing the standard drug acarbose in computational studies . Despite its low natural abundance in plant extracts (~0.139% peak area in A.
Properties
Molecular Formula |
C33H38O7 |
|---|---|
Molecular Weight |
546.6 g/mol |
IUPAC Name |
12-hydroxy-19-[(E)-4-hydroxy-3-methylbut-2-enyl]-8,8,21,21-tetramethyl-5-(3-methylbut-2-enyl)-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,9,11,15-pentaene-14,18-dione |
InChI |
InChI=1S/C33H38O7/c1-17(2)8-9-21-27-20(11-12-30(4,5)38-27)25(35)24-26(36)22-14-19-15-23-31(6,7)40-32(29(19)37,13-10-18(3)16-34)33(22,23)39-28(21)24/h8,10-12,14,19,23,34-35H,9,13,15-16H2,1-7H3/b18-10+ |
InChI Key |
UWZMGTSPGQXAAP-VCHYOVAHSA-N |
Isomeric SMILES |
CC(=CCC1=C2C(=C(C3=C1OC45C6CC(C=C4C3=O)C(=O)C5(OC6(C)C)C/C=C(\C)/CO)O)C=CC(O2)(C)C)C |
Canonical SMILES |
CC(=CCC1=C2C(=C(C3=C1OC45C6CC(C=C4C3=O)C(=O)C5(OC6(C)C)CC=C(C)CO)O)C=CC(O2)(C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Isomorellinol can be synthesized through a series of chemical reactions involving the precursor compounds found in Garcinia hanburyi. The synthetic route typically involves the isolation of the resin, followed by purification and structural elucidation using techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy .
Industrial Production Methods
Industrial production of isothis compound involves large-scale extraction from Garcinia hanburyi resin. The process includes solvent extraction, followed by purification steps such as crystallization and chromatography to obtain high-purity isothis compound .
Chemical Reactions Analysis
Types of Reactions
Isomorellinol undergoes various chemical reactions, including:
Oxidation: Isothis compound can be oxidized to form more oxidized derivatives.
Reduction: Reduction reactions can convert isothis compound into less oxidized forms.
Substitution: Substitution reactions can introduce different functional groups into the isothis compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and alkylating agents, are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of isothis compound, as well as substituted analogs with different functional groups .
Scientific Research Applications
Isomorellinol has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying the reactivity of caged xanthones.
Biology: Investigated for its effects on cellular processes, including apoptosis and cell cycle regulation.
Industry: Utilized in the development of new pharmaceuticals and as a lead compound for drug discovery.
Mechanism of Action
Isomorellinol exerts its effects through several molecular pathways:
Inhibition of NF-κB Translocation: Prevents the translocation of NF-κB to the nucleus, thereby inhibiting the expression of genes involved in cancer cell survival and proliferation.
Phosphorylated p38 MAPK Pathway: Modulates the p38 MAPK pathway, leading to the downregulation of matrix metalloproteinases (MMPs) and urokinase-type plasminogen activator (uPA), which are involved in cancer cell invasion and metastasis.
Apoptosis Induction: Induces apoptosis through the mitochondrial pathway, involving the activation of caspases and the regulation of Bcl-2 family proteins.
Comparison with Similar Compounds
Structural Analogs from Garcinia Species
Morellinol is part of a family of caged xanthones and benzophenones isolated from Garcinia species. Key structural analogs include:
Key Insights :
- The caged scaffold in this compound and gambogic acid enhances target binding via hydrophobic interactions, whereas non-caged analogs like mangostin rely on phenolic groups for activity .
- Oxidation at C29 (as in this compound vs. morellin) improves α-glucosidase affinity by forming hydrogen bonds with Asp203/Asp542 residues .
Functional Analogs in Enzyme Inhibition
This compound’s α-glucosidase inhibitory activity is compared to both natural and synthetic compounds:
Key Insights :
- This compound outperforms acarbose in binding energy but has lower oral bioavailability due to high molecular weight (MW > 500) and logP (>5) .
Pharmacokinetic and Toxicity Profiles
A comparative analysis of drug-likeness and safety:
| Parameter | This compound | Phentolamine | Gambogic Acid |
|---|---|---|---|
| Lipinski’s Rule Compliance | Violates MW, logP | Compliant | Violates MW, logP |
| Caco-2 Permeability | Low | Moderate | Low |
| hERG Inhibition | Non-inhibitor | Non-inhibitor | Inhibitor (risk) |
| Hepatotoxicity | High risk | Low risk | High risk |
| BBB Penetration | No | Yes | No |
Data Sources :
Key Insights :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
